N-(2-bromophenyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a butoxy group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-butoxybenzamide typically involves the following steps:
Amidation: The brominated phenyl compound is then reacted with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of N-(2-substituted phenyl)-4-butoxybenzamide derivatives.
Oxidation: Formation of N-(2-bromophenyl)-4-butoxybenzoic acid.
Reduction: Formation of N-(2-bromophenyl)-4-butoxybenzylamine.
Scientific Research Applications
N-(2-bromophenyl)-4-butoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and butoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-butoxybenzamide
- N-(2-chlorophenyl)-4-butoxybenzamide
- N-(2-bromophenyl)-4-methoxybenzamide
Uniqueness
N-(2-bromophenyl)-4-butoxybenzamide is unique due to the specific positioning of the bromine atom and the butoxy group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVKBCLOQKVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.